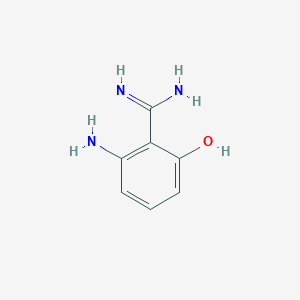
5-Amino-6-(diaminomethylidene)cyclohexa-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-6-(diaminomethylidene)cyclohexa-2,4-dien-1-one is a compound of significant interest in the field of organic chemistry. This compound is characterized by its unique structure, which includes an amino group and a diaminomethylidene group attached to a cyclohexa-2,4-dien-1-one ring. The presence of these functional groups imparts unique chemical properties to the compound, making it a valuable subject of study for various applications in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-(diaminomethylidene)cyclohexa-2,4-dien-1-one typically involves the reaction of cyclohexa-2,4-dien-1-one derivatives with diamines. One common method involves the photolytic cleavage of cyclohexa-2,4-dien-1-one sulfone derivatives in the presence of diamines. This reaction is carried out under visible light irradiation, which facilitates the formation of bis-amides containing a diene moiety .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of photolytic cleavage and condensation reactions can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-6-(diaminomethylidene)cyclohexa-2,4-dien-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and diaminomethylidene groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like m-chloroperbenzoic acid and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent environments, to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound include bis-amides, ketenes, and various substituted derivatives. The specific products depend on the reaction conditions and the reagents used .
Applications De Recherche Scientifique
5-Amino-6-(diaminomethylidene)cyclohexa-2,4-dien-1-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of complex organic molecules. Its unique structure makes it a valuable intermediate in various organic synthesis reactions.
Biology: The compound’s ability to interact with biological molecules makes it useful in the study of biochemical pathways and molecular interactions.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of new drugs and treatments.
Mécanisme D'action
The mechanism of action of 5-Amino-6-(diaminomethylidene)cyclohexa-2,4-dien-1-one involves its interaction with various molecular targets and pathways. The compound can undergo photolytic cleavage to form reactive intermediates, such as ketenes, which can then react with nucleophiles like diamines to form bis-amides. This mechanism is facilitated by the presence of visible light, which provides the energy needed for the photolytic cleavage reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5-Amino-6-(diaminomethylidene)cyclohexa-2,4-dien-1-one include:
Spiro[6-azaperimidine-2,4′-cyclohexa-2′,5′-dien]-1′-one derivatives: These compounds exhibit similar photochemical properties and are used in similar applications.
Cyclohexa-2,4-dien-1-one derivatives: These compounds share the cyclohexa-2,4-dien-1-one core structure and undergo similar chemical reactions.
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement on the cyclohexa-2,4-dien-1-one ring. This unique structure imparts distinct chemical properties to the compound, making it valuable for a wide range of scientific research applications.
Propriétés
Numéro CAS |
740782-24-5 |
|---|---|
Formule moléculaire |
C7H9N3O |
Poids moléculaire |
151.17 g/mol |
Nom IUPAC |
2-amino-6-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H9N3O/c8-4-2-1-3-5(11)6(4)7(9)10/h1-3,11H,8H2,(H3,9,10) |
Clé InChI |
WQCPLGXVBBAIQA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)O)C(=N)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



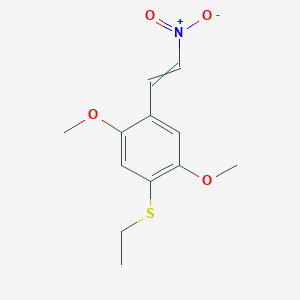
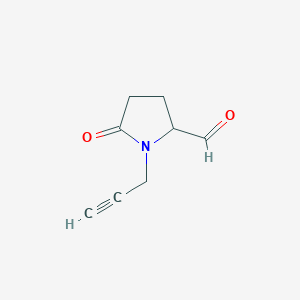
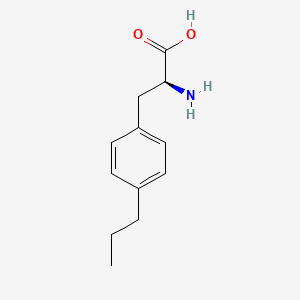
![3-(5-Isoxazol-5-yl-[1,3,4]oxadiazole-2-yl)-pyridine](/img/structure/B13944588.png)

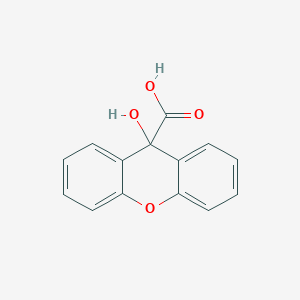
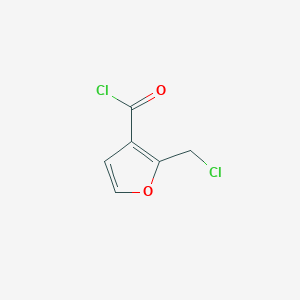
![tert-butyl N-[[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl]carbamate](/img/structure/B13944614.png)
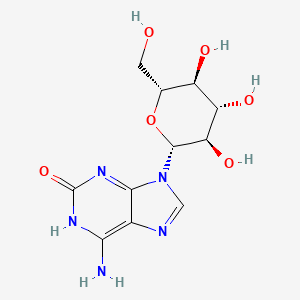
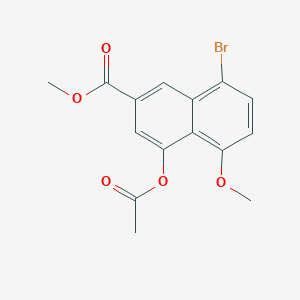
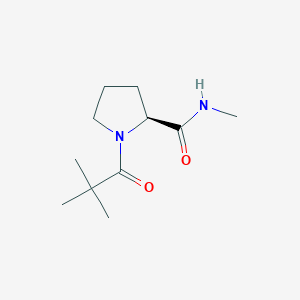

![4-Bromo-2-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13944646.png)
